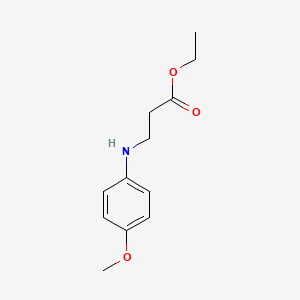

Ethyl 3-(4-methoxyanilino)propanoate

Beschreibung

Ethyl 3-(4-methoxyanilino)propanoate is an ester derivative featuring a propanoate backbone substituted at the third carbon with a 4-methoxyanilino group (C₆H₄(OCH₃)NH-).

- The 4-methoxyanilino group introduces aromaticity and hydrogen-bonding capacity, which may enhance solubility in polar solvents and biological interactions .

- Ethyl esters of substituted propanoates are frequently explored for bioactivity, such as antimicrobial or antifungal effects, as seen in related thiazolidinone derivatives .

Eigenschaften

IUPAC Name |

ethyl 3-(4-methoxyanilino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-12(14)8-9-13-10-4-6-11(15-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJKQYOXVNMLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381246 | |

| Record name | ethyl 3-(4-methoxyanilino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63767-58-8 | |

| Record name | ethyl 3-(4-methoxyanilino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ethyl-3-(4-Methoxyanilino)propanoat kann durch die Veresterung von 3-(4-Methoxyanilino)propansäure mit Ethanol in Gegenwart eines starken Säure-Katalysators wie Schwefelsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise das Rückflussieren der Reaktanten, um das gewünschte Esterprodukt zu erhalten.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von Ethyl-3-(4-Methoxyanilino)propanoat kontinuierliche Strömungsreaktoren beinhalten, um die Ausbeute und Effizienz zu optimieren. Die Verwendung automatisierter Systeme stellt konsistente Reaktionsbedingungen und eine hohe Reinheit des Endprodukts sicher.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl-3-(4-Methoxyanilino)propanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.

Industrie: Wird bei der Herstellung von Pharmazeutika und Feinchemikalien eingesetzt.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(4-methoxyanilino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-3-(4-Methoxyanilino)propanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so biochemische Pfade moduliert. Beispielsweise kann sie bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituted Propanoate Esters in Natural Products

Ethyl 3-(Methylthio)propanoate (–2):

- Structure: Propanoate ester with a methylthio (-SCH₃) group at the third carbon.

- Occurrence: Major aroma compound in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), contributing fruity notes .

- Comparison: Unlike the target compound’s aromatic amine, the methylthio group enhances volatility and sulfurous aroma. The 4-methoxyanilino group in Ethyl 3-(4-methoxyanilino)propanoate likely reduces volatility due to increased molecular weight and hydrogen bonding.

Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate ():

- Structure: Propanoate ester linked to a thioxothiazolidinone ring.

- Bioactivity : Exhibits antimicrobial activity against Gram-positive bacteria and fungi .

- Comparison: The thiazolidinone moiety introduces heterocyclic complexity, whereas the 4-methoxyanilino group in the target compound may prioritize interactions with aromatic biological targets (e.g., DNA or enzyme binding).

4-Methoxyanilino Derivatives with Varied Backbones

Ethyl 3,3,3-Trifluoro-2-[(2-Furylcarbonyl)Amino]-2-(4-Methoxyanilino)Propanoate ():

- Structure: Propanoate ester with trifluoromethyl, furylcarbonyl, and 4-methoxyanilino groups.

- Properties : Higher molar mass (386.32 g/mol) and lipophilicity due to fluorine and furan substituents .

- Comparison : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which are absent in the target compound. This highlights how substituents modulate reactivity and pharmacokinetics.

3-(4-Ethylanilino)-1-(4-Methoxyphenyl)-1-Propanone ():

- Structure: Propanone derivative with 4-ethylanilino and 4-methoxyphenyl groups.

- Applications: Used in synthetic chemistry for quinoline and indole synthesis .

Propanoate Esters with Additional Functional Groups

Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)Acrylate ():

- Structure: Cyano-substituted acrylate ester with a 4-methoxyphenyl group.

- Comparison: The cyano group increases electron deficiency, enabling conjugation, whereas the 4-methoxyanilino group in the target compound may favor nucleophilic aromatic substitution.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Natural Occurrence vs. Synthetic Design: While Ethyl 3-(methylthio)propanoate is a natural flavorant, this compound is likely synthetic, emphasizing its role in medicinal chemistry .

- Bioactivity Trends: Thiazolidinone derivatives () and fluorinated analogs () demonstrate that substituents on the propanoate backbone critically influence bioactivity. The 4-methoxyanilino group may synergize with aromatic drug targets.

- Structural Flexibility: The propanoate ester serves as a versatile scaffold for introducing diverse functional groups, enabling tailored physicochemical and biological properties .

Biologische Aktivität

Ethyl 3-(4-methoxyanilino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological effects.

Chemical Structure and Properties

This compound features a propanoate backbone with a para-methoxyaniline moiety. The presence of the methoxy group is believed to enhance the compound's lipophilicity, potentially improving its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate biochemical pathways through:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction: The compound can bind to certain receptors, affecting signal transduction pathways and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells.

- Cell Lines Tested:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest at G2/M phase |

| A549 | 20 | Inhibition of proliferation |

Table 2: Cytotoxicity profile of this compound in various cancer cell lines.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria. The study concluded that this compound could be a promising candidate for developing new antimicrobial agents.

Investigation into Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound in breast cancer cells. Researchers found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which triggered apoptosis through the mitochondrial pathway. This finding highlights the potential for this compound in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.